molecular formula C20H26O4 B11824481 3,3-(Ethylenedioxy)-5

3,3-(Ethylenedioxy)-5

Cat. No.: B11824481
M. Wt: 330.4 g/mol
InChI Key: BAMMJXIMVWLRCU-GYPRTHBGSA-N
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Description

3,3-(Ethylenedioxy)-5 is a chemical compound characterized by the presence of an ethylenedioxy group attached to its molecular structure. This compound is often utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-(Ethylenedioxy)-5 typically involves the reaction of ethylenedioxybenzene with specific nitriles in the presence of catalysts. For instance, a common method includes the condensation of 1,2-ethylenedioxybenzene with nitriles such as isobutylene oxide, isobutyraldehyde, or cyclohexanecarboxaldehyde in the presence of concentrated sulfuric acid .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-(Ethylenedioxy)-5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

3,3-(Ethylenedioxy)-5 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: It is utilized in the study of biochemical pathways and molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-(Ethylenedioxy)-5 involves its interaction with specific molecular targets and pathways. The ethylenedioxy group in its structure allows it to participate in various chemical reactions, influencing the activity of enzymes and other biomolecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in different applications.

Comparison with Similar Compounds

3,3-(Ethylenedioxy)-5 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the versatility of its applications across various fields.

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1'R,5'S,9'S,10'S,13'S)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one

InChI

InChI=1S/C20H26O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14H,2-4,6-12H2,1H3/t13-,14-,17-,18-,20+/m0/s1

InChI Key

BAMMJXIMVWLRCU-GYPRTHBGSA-N

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CC[C@]45[C@@]3(O4)CCC6(C5)OCCO6

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC45C3(O4)CCC6(C5)OCCO6

Origin of Product

United States

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